molecular formula C19H14ClIN2O2S B5340031 4-chloro-N-(2-iodophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide

4-chloro-N-(2-iodophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No. B5340031
M. Wt: 496.7 g/mol
InChI Key: NPDLYMPTGLEQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-iodophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ICI 182,780 or Fulvestrant and is commonly used as an estrogen receptor antagonist.

Mechanism of Action

ICI 182,780 works by binding to the estrogen receptor and blocking the effects of estrogen. This prevents the growth and proliferation of cancer cells that are dependent on estrogen for survival. ICI 182,780 is a pure antiestrogen, which means that it does not have any partial agonist activity, unlike other antiestrogens such as tamoxifen.
Biochemical and Physiological Effects:
ICI 182,780 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects are mediated by the inhibition of estrogen signaling pathways.

Advantages and Limitations for Lab Experiments

ICI 182,780 has several advantages for lab experiments, including its high potency and specificity for the estrogen receptor. It also has a long half-life, which allows for less frequent dosing. However, ICI 182,780 has some limitations, including its insolubility in water and its potential to cause toxicity at high doses.

Future Directions

There are several future directions for the study of ICI 182,780, including the development of new formulations and delivery methods to improve its solubility and reduce toxicity. Additionally, further studies are needed to explore the potential applications of ICI 182,780 in other types of cancer and to identify potential biomarkers that can predict response to treatment. Finally, the combination of ICI 182,780 with other therapies, such as chemotherapy and immunotherapy, should be explored to determine the potential synergistic effects.

Synthesis Methods

The synthesis of ICI 182,780 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-iodoaniline, followed by the reaction of the resulting intermediate with N-phenyl-N'-(trimethylsilyl)urea. The final step involves the deprotection of the silyl group with tetrabutylammonium fluoride, resulting in the formation of ICI 182,780.

Scientific Research Applications

ICI 182,780 has been extensively studied for its potential applications in breast cancer treatment. It has been shown to be effective in the treatment of estrogen receptor-positive breast cancer, which accounts for approximately 70% of all breast cancer cases. ICI 182,780 is also being studied for its potential applications in other types of cancer, including prostate and ovarian cancer.

properties

IUPAC Name

N'-(benzenesulfonyl)-4-chloro-N-(2-iodophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClIN2O2S/c20-15-12-10-14(11-13-15)19(22-18-9-5-4-8-17(18)21)23-26(24,25)16-6-2-1-3-7-16/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDLYMPTGLEQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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